Idose, L-

Übersicht

Beschreibung

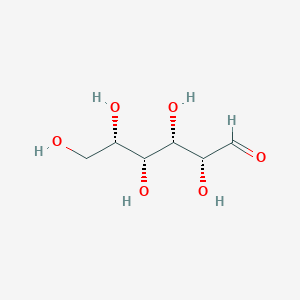

L-Idose is a hexose, a six-carbon monosaccharide. It has an aldehyde group and is an aldose . It is not found in nature, but its uronic acid, iduronic acid, is important. It is a component of dermatan sulfate and heparan sulfate, which are glycosaminoglycans .

Synthesis Analysis

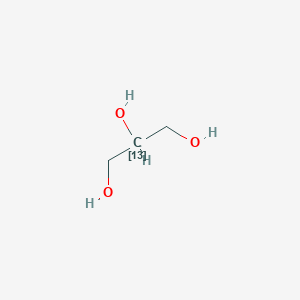

L-Idose is made by aldol condensation of D- and L-glyceraldehyde . More details about the synthesis process can be found in the paper "Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides" .Molecular Structure Analysis

The molecular structure of L-Idose is (3S,4R,5R,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol . The first and third hydroxyls point the opposite way from the second and fourth . More details about the molecular structure can be found in the paper "Structure & Deep Data of L-Idose (C6H12O6) - Mol-Instincts" .Chemical Reactions Analysis

The oxidation of carbon 6 (CH2-OH → COOH) produces iduronic acid . More details about the chemical reactions of L-Idose can be found in the paper "Reactions of Monosaccharides - Chemistry LibreTexts" .Physical And Chemical Properties Analysis

L-Idose is soluble in water . Its molecular formula is C6H12O6 and its molar mass is 180.156 g·mol−1 . More details about the physical and chemical properties can be found in the paper "Physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research" .Wissenschaftliche Forschungsanwendungen

Enzymatic Production of L-Hexoses

Specific Scientific Field

This application falls under the field of Applied Microbiology and Biotechnology .

Summary of the Application

L-Hexoses, including L-Idose, are considered rare sugars as they rarely occur in nature and are thus very expensive. They are important components of biologically relevant compounds and are used as precursors for certain pharmaceutical drugs . The enzymatic production of L-Hexoses, including L-Idose, is an area of active research .

Methods of Application or Experimental Procedures

The only strategy used in the biotechnology industry for the synthesis of L-Hexoses is the Izumoring strategy. In hexose Izumoring, four entrances link the D- to L-enantiomers, ketose 3-epimerases catalyze the C-3 epimerization of L-ketohexoses, and aldose isomerases catalyze the specific bioconversion of L-ketohexoses and the corresponding L-aldohexoses .

Results or Outcomes

The Izumoring strategy has been successfully used for the enzymatic production of various L-Hexoses .

Aldose Reductase Activity

Specific Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

Aldose reductase is able to act efficiently on L-Idose, the C-5 epimer of D-Glucose .

Methods of Application or Experimental Procedures

The activity of aldose reductase on L-Idose is verified using both the bovine lens and the human recombinant enzymes .

Results or Outcomes

While the kcat values obtained are essentially identical to those measured for D-Glucose, a significant decrease in KM was observed .

Component of Bleomycin A2

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

L-Idose is an important component of Bleomycin A2 , a broad-spectrum anti-tumor drug .

Methods of Application or Experimental Procedures

Bleomycin A2 is a complex molecule that is produced through the fermentation process of the bacterium Streptomyces verticillus. L-Idose is incorporated into the structure of Bleomycin A2 during this process .

Results or Outcomes

Bleomycin A2 has been employed clinically as an anti-tumor antibiotic .

Component of Glycosaminoglycans (GAGs)

Summary of the Application

The L-Idose derivative L-Iduronic acid is a major uronic acid component of glycosaminoglycans (GAGs) .

Methods of Application or Experimental Procedures

GAGs are long unbranched polysaccharides containing a repeating disaccharide unit. They are typically found attached to proteins as part of a proteoglycan. L-Iduronic acid is incorporated into the structure of GAGs during their biosynthesis .

Results or Outcomes

GAGs play a critical role in cellular communication and have been implicated in a wide range of biological processes .

Production of D-Gluconic Acid

Specific Scientific Field

This application is in the field of Catalysis Science & Technology .

Summary of the Application

D-Gluconic acid, which is a reactant of undoubtable interest in different industrial areas, can be produced using glucose oxidase . The enzyme has been used in numerous instances as a model reaction to study the problems of oxygen supply in bioreactors .

Methods of Application or Experimental Procedures

The production of D-Gluconic acid involves the use of glucose oxidase in cascade reactions . One of the main topics in this review is the problem of the generated side product, hydrogen peroxide, as it is an enzyme-inactivating reagent .

Results or Outcomes

Different ways to remove hydrogen peroxide have been used, such as metal catalysts and use of whole cells; however, the preferred method is the coupling glucose oxidase with catalase .

Sustainable Crop Protection

Specific Scientific Field

This application is in the field of Sustainable Agriculture .

Summary of the Application

Some rare sugars, including L-Idose, can impact the plant growth and immune responses by affecting metabolic homeostasis and the hormonal signaling pathways . These properties could be used for the development of new herbicides, plant growth regulators and resistance inducers .

Methods of Application or Experimental Procedures

Other rare sugars also showed antinutritional properties on some phytopathogens and biocidal activity against some plant pests .

Results or Outcomes

Their low risk for human health also makes them safe and ecofriendly alternatives to agrochemicals .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-UNTFVMJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |

CAS RN |

5934-56-5 | |

| Record name | L-Idose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IDOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78BCN2M7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

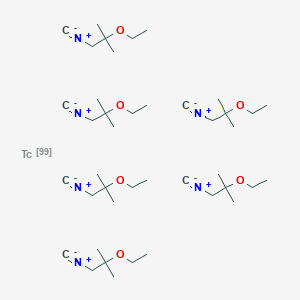

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

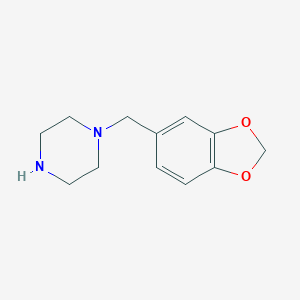

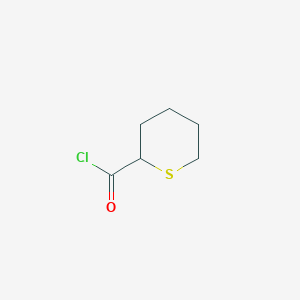

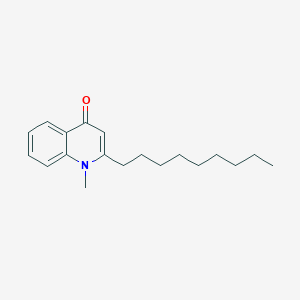

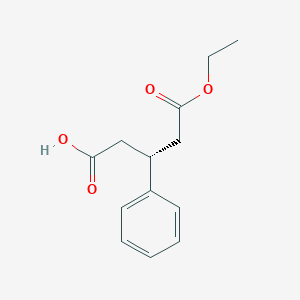

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.